molecular formula C14H11ClF2N2O2 B3042252 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea CAS No. 540771-25-3

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea

Cat. No. B3042252
CAS RN: 540771-25-3
M. Wt: 312.70
InChI Key: HQEGFQDZLHIBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a white crystalline powder that is poorly soluble in water but highly soluble in organic solvents. Diflunisal is synthesized by the reaction of 4-chlorophenyl isocyanate with 3-(difluoromethoxy)aniline.

Mechanism of Action

Diflunisal works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the COX enzyme, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diflunisal has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a longer duration of action compared to other 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]ureas. Diflunisal has been found to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce the risk of colon cancer in patients with familial adenomatous polyposis.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. It is also highly soluble in organic solvents, making it easy to dissolve in experimental solutions. However, Diflunisal has some limitations for lab experiments. It is poorly soluble in water, which can limit its use in aqueous solutions. It is also known to have some cytotoxic effects, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the research and development of Diflunisal. One area of research is the potential use of Diflunisal in the treatment of Alzheimer's disease. Studies have shown that Diflunisal can reduce the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients. Another area of research is the potential use of Diflunisal in the treatment of cancer. Studies have shown that Diflunisal can inhibit the growth of cancer cells and reduce the risk of cancer recurrence. Additionally, there is ongoing research into the development of new formulations of Diflunisal that can improve its solubility in water and reduce its cytotoxic effects.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGFQDZLHIBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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